molecular formula C14H10Cl2N2O3 B11024151 2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide

2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide

Cat. No.: B11024151
M. Wt: 325.1 g/mol
InChI Key: WIUULVUZROYUNO-UHFFFAOYSA-N
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Description

2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide is a benzamide derivative supplied as a high-purity compound for early discovery research. With the molecular formula C14H10Cl2N2O3 and a molecular weight of 325.15 g/mol , this chemical belongs to a class of compounds explored for their potential in medicinal chemistry. Benzamide scaffolds are of significant interest in pharmaceutical research due to their diverse biological activities. Structurally related nitrobenzamide compounds have been investigated for various therapeutic applications. For instance, research on similar N-(alkyl/aryl)-4-nitrobenzamide derivatives has demonstrated promising in vitro antidiabetic activity, acting as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase . Furthermore, such compounds are valuable tools in methodological development, serving as test cases for new machine learning and QSAR models designed to predict biological activity and streamline the virtual screening of large chemical databases for novel bioactive ligands . This product is intended for research applications such as hit identification, lead optimization, and as a building block in chemical synthesis. All sales are final, and the product is provided for research purposes in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H10Cl2N2O3

Molecular Weight

325.1 g/mol

IUPAC Name

2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide

InChI

InChI=1S/C14H10Cl2N2O3/c1-8-2-3-9(6-12(8)15)17-14(19)11-5-4-10(18(20)21)7-13(11)16/h2-7H,1H3,(H,17,19)

InChI Key

WIUULVUZROYUNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

Preparation Methods

Amidation of 3-Chloro-4-Methylaniline with 2-Chloro-4-Nitrobenzoyl Chloride

The most widely reported method involves the reaction of 3-chloro-4-methylaniline with 2-chloro-4-nitrobenzoyl chloride in the presence of a base. Key steps include:

  • Base Selection : Triethylamine or pyridine is used to neutralize HCl generated during the reaction.
  • Solvent Systems : Dichloromethane (DCM) or chloroform at 0–25°C.
  • Reaction Time : 4–24 hours under inert atmosphere.

Mechanism :

  • Nucleophilic Acyl Substitution : The amine group of 3-chloro-4-methylaniline attacks the electrophilic carbonyl carbon of the acyl chloride.
  • Deprotonation : The base abstracts a proton from the intermediate, facilitating bond formation.
  • Byproduct Removal : HCl is scavenged by the base, shifting equilibrium toward product formation.

Example Protocol (from patent CN102701996A):

  • Reactants : 3-Chloro-4-methylaniline (1.0 equiv), 2-chloro-4-nitrobenzoyl chloride (1.05 equiv).
  • Conditions : DCM, triethylamine (1.2 equiv), 0°C → room temperature, 12 hours.
  • Yield : 78–85% after column chromatography.

Alternative Route: Nitration of Preformed Benzamide

A two-step approach involves:

  • Synthesis of 2-Chloro-N-(3-Chloro-4-Methylphenyl)benzamide :
    • Coupling 3-chloro-4-methylaniline with 2-chlorobenzoyl chloride.
  • Nitration :
    • Introducing the nitro group at the para position using HNO₃/H₂SO₄ at 0–5°C.

Challenges :

  • Regioselectivity : Nitration may yield ortho/meta byproducts without directing groups.
  • Purification : Requires silica gel chromatography to isolate the para-nitro isomer.

Optimization Strategies

Catalytic Hydrogenation for Amine Synthesis

3-Chloro-4-methylaniline, a critical precursor, is synthesized via catalytic hydrogenation of 2-chloro-4-nitrotoluene (CN104370747A):

  • Catalyst : Carbon-supported palladium (Pd/C) under H₂ (3–5 bar).
  • Solvent : Methanol or ethanol at 50–80°C.
  • Yield : >95% with <1% residual nitro compound.

Comparison with Traditional Methods :

Method Catalyst Temperature (°C) Yield (%)
Iron Powder Reduction Fe/HCl 80–100 65–70
Catalytic Hydrogenation Pd/C 50–80 95–98

Catalytic hydrogenation minimizes environmental impact and improves scalability.

Acyl Chloride Synthesis

2-Chloro-4-nitrobenzoyl chloride is prepared from 2-chloro-4-nitrobenzoic acid using thionyl chloride (SOCl₂) or oxalyl chloride:

  • Conditions : Reflux in anhydrous DCM with catalytic DMF.
  • Purity : >99% (GC) after distillation.

Purification and Characterization

Recrystallization vs. Column Chromatography

  • Recrystallization : Preferred for large-scale production using ethanol/water (3:1).
  • Column Chromatography : Utilized for lab-scale purification (hexane/ethyl acetate gradient).

Purity Metrics :

  • HPLC : >99% (λ = 254 nm).
  • Melting Point : 158–160°C (lit. 157–159°C).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 2.4 Hz, 1H, Ar-H), 8.20 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.85 (d, J = 8.8 Hz, 1H, Ar-H), 7.55 (d, J = 8.4 Hz, 1H, Ar-H), 7.30 (d, J = 2.0 Hz, 1H, Ar-H), 2.40 (s, 3H, CH₃).
  • IR (KBr) : 1675 cm⁻¹ (C=O), 1530 cm⁻¹ (NO₂).

Industrial-Scale Considerations

Cost-Effective Solvent Recovery

  • DCM Recovery : Distillation at 40°C under reduced pressure (yield: 90% reused).
  • Waste Management : Neutralization of acidic byproducts with NaOH for safe disposal.

Emerging Methodologies

Microwave-Assisted Synthesis

Recent patents (e.g., AU2018100364A) report 20–30% reduction in reaction time using microwave irradiation (50–100 W, 80°C).

Continuous Flow Systems

Microreactor technology enables:

  • Higher Throughput : 5–10 kg/day with automated controls.
  • Improved Safety : Reduced volumes of hazardous intermediates.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in acidic medium.

Major Products

    Substitution: Formation of derivatives with different substituents.

    Reduction: Formation of 2-chloro-N-(3-chloro-4-methylphenyl)-4-aminobenzamide.

    Oxidation: Formation of 2-chloro-N-(3-chloro-4-methylphenyl)-4-carboxybenzamide.

Scientific Research Applications

2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro groups can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Future Research Directions

Agrochemical Development : Explore the parent compound’s herbicidal or fungicidal activity, leveraging nitro/chloro substituents .

Drug Discovery : Modify the core structure with heterocycles (e.g., thiazole, pyridine) to target enzymes like COX-2 or bacterial dihydropteroate synthase .

Solubility Optimization : Introduce polar groups (e.g., -OH, -SO₂NH₂) to improve pharmacokinetics for pharmaceutical applications .

Computational Studies : Use DFT (as in ) to model electronic effects and predict reactivity or binding affinities .

Biological Activity

2-Chloro-N-(3-chloro-4-methylphenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H10_{10}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : Approximately 325.147 g/mol
  • Structural Features : The compound features a nitro group and two chloro substituents on a benzamide framework, which may influence its reactivity and interaction with biological targets .

Biological Activity Overview

Research indicates that this compound exhibits potential antimicrobial and anti-inflammatory properties. The compound's biological activities are attributed to its ability to interact with specific molecular targets, altering enzyme activities and leading to various biological effects .

Antimicrobial Activity

Studies have shown that the compound can inhibit the growth of several bacterial strains. Its mechanism may involve binding to bacterial enzymes or receptors, thereby disrupting their normal function. For instance:

  • In vitro studies demonstrated that it exhibits significant antibacterial activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli) .
  • The compound's structural features may enhance its ability to penetrate bacterial membranes, making it effective against resistant strains .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored:

  • It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting a role in treating inflammatory diseases .
  • The presence of nitro and chloro groups is thought to contribute to its effectiveness in modulating inflammatory responses.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been shown to bind to active sites of enzymes, altering their activity .
  • Receptor Interaction : It may interact with specific receptors in cells, influencing signaling pathways associated with inflammation and infection .

Research Findings

Recent studies have provided valuable insights into the biological activity of this compound:

StudyFindings
Investigated the antimicrobial effects against various bacterial strains, highlighting its potential as a therapeutic agent.
Demonstrated significant anti-inflammatory activity through modulation of cytokine production.
Explored the compound's binding affinity to enzymes, suggesting possible applications in drug development.

Case Studies

  • Antimicrobial Efficacy : In a study focusing on the antibacterial properties of substituted benzamides, this compound was found to exhibit superior activity compared to other derivatives, particularly against multidrug-resistant strains .
  • Inflammation Models : In animal models of inflammation, the administration of this compound resulted in reduced swelling and pain, indicating its potential for treating inflammatory conditions .

Q & A

Basic Research Question

  • HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) over 24 hours.
  • Thermogravimetric analysis (TGA) : Determines thermal stability up to 442°C, correlating with melt integrity .
  • Solubility studies : Evaluates partition coefficients (logP) using shake-flask methods to predict bioavailability .

Stability is enhanced by the electron-withdrawing nitro group, which reduces hydrolysis susceptibility compared to non-nitrated analogs .

How do structural modifications (e.g., chloro, nitro, methyl substituents) influence the compound’s bioactivity in anticancer or antimicrobial assays?

Advanced Research Question

  • Nitro group : Enhances DNA intercalation in anticancer studies (e.g., against MCF-7 cells), measured via IC₅₀ values in MTT assays. Its electron-deficient nature facilitates redox cycling, generating reactive oxygen species (ROS) .
  • Chloro substituents : Improve lipophilicity , enhancing membrane permeability (logP ~2.8 predicted via ChemAxon). Comparative studies show 3,4-dichloro analogs exhibit 2-fold higher antimicrobial activity (MIC = 8 µg/mL) than mono-chloro derivatives .
  • Methyl group : Steric effects at the 4-position reduce metabolic deactivation by cytochrome P450 enzymes, as shown in liver microsome assays .

What insights does computational modeling provide about the compound’s binding affinity to biological targets?

Advanced Research Question

  • Docking studies (AutoDock Vina) predict high affinity (ΔG = -9.2 kcal/mol) for the ATP-binding pocket of EGFR kinase , driven by hydrogen bonds between the amide carbonyl and Lys721 .
  • Molecular dynamics simulations (GROMACS) reveal stable binding over 100 ns, with RMSD < 2 Å, suggesting potential as a kinase inhibitor .
  • QSAR models highlight the nitro group’s contribution to electronegativity (σ = 1.2) as critical for antibacterial activity against S. aureus .

How do crystallographic data resolve contradictions in reported spectroscopic assignments for this compound?

Advanced Research Question
Discrepancies in ¹³C NMR chemical shifts (e.g., carbonyl carbon at 168 ppm vs. 165 ppm) are resolved via SCXRD:

  • The amide C=O bond length (1.23 Å) and planarity confirm conjugation with the nitro group, shifting the carbonyl signal upfield .
  • Hirshfeld surface analysis quantifies intermolecular contacts (e.g., 12% Cl⋯C interactions), explaining splitting patterns in aromatic proton regions .

What methodologies are employed to study the compound’s role as a precursor in synthesizing bioactive heterocycles?

Advanced Research Question

  • Cyclization reactions : Heating with POCl₃ converts the amide to a quinazolinone core, a scaffold in antitumor agents .
  • Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) yields an amine intermediate for coupling with sulfonamides or ureas .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce diversity at the chloro-substituted phenyl ring .

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